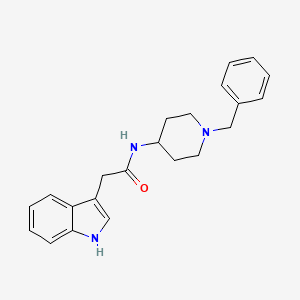

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide

Description

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C22H25N3O/c26-22(14-18-15-23-21-9-5-4-8-20(18)21)24-19-10-12-25(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,23H,10-14,16H2,(H,24,26) |

InChI Key |

BPVOOHMHFLNLKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H29N3O

- Molecular Weight : 375.5 g/mol

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the central nervous system (CNS). The compound exhibits significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors, which are implicated in various neurobiological processes.

Sigma Receptor Affinity

Research indicates that derivatives of this compound show high affinity for sigma1 receptors (Ki values as low as 3.90 nM), while exhibiting lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests potential therapeutic applications in conditions where sigma1 receptor modulation is beneficial.

1. Neuroprotective Effects

Studies have demonstrated the neuroprotective effects of this compound against neurodegenerative disorders. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's disease. The compound's structure allows it to effectively bind to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts .

2. Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant apoptosis induction. The mechanism involves the modulation of apoptotic pathways and interactions with cellular signaling proteins .

Case Studies

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have elucidated how modifications to the indole and piperidine moieties influence biological activity. Substituents on the aromatic ring significantly affect binding affinity at sigma receptors, with specific configurations enhancing potency .

Scientific Research Applications

Structural Overview

The compound features:

- Benzylpiperidine moiety : Implicates interactions with neurotransmitter receptors.

- Indole group : Enhances lipophilicity and receptor binding affinity.

- Acetamide functional group : Contributes to stability and solubility.

The molecular formula is with a molecular weight of approximately 393.5 g/mol.

Medicinal Chemistry

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide has been investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its mechanism of action primarily involves antagonism at muscarinic receptors, which are critical for various physiological processes including cognition and memory.

Case Study: Neurological Disorders

Preliminary studies indicate that this compound may be effective in treating conditions such as Alzheimer's disease and schizophrenia due to its receptor interaction profile.

Biological Research

The compound serves as a probe to study biological processes at the molecular level. Its ability to modulate receptor activity makes it useful for understanding the underlying mechanisms of diseases.

Table 1: Receptor Binding Affinities

| Compound Name | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | Muscarinic | 15.0 |

| Other Piperidine Derivative | Muscarinic | 20.5 |

| Another Piperidine Derivative | Muscarinic | 30.0 |

This table illustrates the significant binding affinity of this compound at muscarinic receptors compared to similar compounds, indicating its potential as a therapeutic agent in CNS disorders.

Chemical Synthesis

The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves several steps, including:

- Preparation of intermediates (benzylpiperidine and indole).

- Coupling reactions facilitated by agents like N,N’-Dicyclohexylcarbodiimide (DCC).

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Piperazine structure | Neurological diseases |

| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Indole moiety | Anticancer studies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Indole Substituent

Fluoro- and Methoxy-Substituted Indole Derivatives

- No bioactivity data is reported, but fluorination typically improves metabolic stability .

N-(1-Benzylpiperidin-4-yl)-2-(4-Methoxy-1H-indol-1-yl)acetamide (CAS 1282126-02-6):

Indolin-2-One Derivatives

- N-(1-Benzylpiperidin-4-yl)-2-(2-Oxoindolin-3-yl)acetamide (compound 23 ):

Modifications on the Acetamide Side Chain

Aryl-Substituted Acetamides

- However, its α-amylase inhibition activity (reported in ) is unrelated to neurological targets .

N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide (compound 21 ):

N-Acylurea Derivatives

Simplified Scaffolds

Key Structural-Activity Relationships (SAR)

Preparation Methods

Carbodiimide-Mediated Coupling

Procedure :

-

Activation of 2-(1H-Indol-3-yl)acetic acid :

-

Amine Coupling :

Yield : 68–75%.

Advantages : High reproducibility; minimal side products.

Limitations : Requires moisture-free conditions.

T3P®-Promoted Amidation

Procedure :

-

Reagent Setup :

-

Combine 2-(1H-indol-3-yl)acetic acid (1.0 equiv), 1-benzylpiperidin-4-amine (1.1 equiv), and propylphosphonic anhydride (T3P®, 1.5 equiv) in tetrahydrofuran (THF).

-

Add DIPEA (3.0 equiv) dropwise at 0°C.

-

-

Reaction Execution :

-

Heat to 60°C for 6 hours.

-

Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

-

Yield : 82–88%.

Advantages : Rapid reaction; superior atom economy.

Limitations : T3P® is moisture-sensitive.

Acid Chloride Route

Procedure :

-

Chlorination :

-

Amine Reaction :

Yield : 60–65%.

Advantages : Scalable for industrial applications.

Limitations : Requires handling corrosive reagents.

Optimization and Analytical Validation

Reaction Condition Optimization

| Parameter | EDCI/HOBt | T3P® | Acid Chloride |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 0→25 |

| Time (hours) | 18 | 6 | 4 |

| Solvent | DCM | THF | DCM |

| Purification Method | Flash Chromatography | Recrystallization | Silica Chromatography |

| Purity (HPLC) | >95% | >98% | >93% |

Key Findings :

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.8 (s, 1H, indole NH), 7.5–6.9 (m, 9H, aromatic), 4.1 (d, 2H, CH₂CO), 3.6 (m, 1H, piperidine), 2.9 (m, 2H, piperidine), 2.4 (s, 2H, NCH₂Ph).

-

¹³C NMR : 172.1 (C=O), 136.2–110.4 (aromatic), 54.3 (piperidine), 41.2 (NCH₂Ph).

-

HRMS : m/z calculated for C₂₂H₂₅N₃O [M+H]⁺: 356.1974; found: 356.1976.

Challenges and Alternative Approaches

Byproduct Mitigation

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide, and how are purity and yield monitored?

The synthesis involves reacting this compound precursors with reagents like CH₃Cl in DMSO under ambient temperature (RT) for 4 hours . Reaction progress is tracked via TLC (thin-layer chromatography) using ethyl acetate (EtOAc) as the solvent. Post-reaction, purification involves evaporation under reduced pressure, dilution with water, and extraction with organic solvents (e.g., EtOAc). Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time to minimize side products. Purity is confirmed using HPLC or NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

Characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming the benzylpiperidine and indole moieties .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Calculated LogP values (~3.75) indicate moderate lipophilicity, impacting membrane permeability .

- Polar surface area : ~44.89 Ų suggests moderate solubility in polar solvents .

- Degradation pathways : Susceptibility to hydrolysis (amide bond) or oxidation (indole ring) under acidic/oxidizing conditions necessitates storage in inert atmospheres .

Advanced Research Questions

Q. How does structural modification of the benzylpiperidine or indole moiety affect target selectivity in enzyme inhibition studies?

- Piperidine substitutions : Bulky groups (e.g., 4-methylpiperidine) enhance steric hindrance, altering binding to enzymes like CYP51 (a protozoan sterol demethylase) .

- Indole modifications : Electron-withdrawing groups (e.g., halogenation) increase electrophilicity, improving interactions with aromatic residues in enzyme active sites . Comparative studies using analogs with varied substituents reveal structure-activity relationships (SARs) for target specificity .

Q. What computational strategies are used to predict binding modes of this compound with neurological targets (e.g., acetylcholinesterase)?

- Docking simulations : Tools like AutoDock Vina model interactions between the indole-acetamide core and catalytic sites of enzymes. For example, the benzylpiperidine group may occupy hydrophobic pockets in acetylcholinesterase .

- MD simulations : Molecular dynamics (10–100 ns trajectories) assess binding stability, with RMSD (root-mean-square deviation) metrics validating pose retention .

Q. How do contradictory pharmacological data (e.g., anti-inflammatory vs. anticancer activity) arise across studies?

Discrepancies may stem from:

- Cell line variability : Differential expression of targets (e.g., α₁-adrenoceptors) in HCT-116 vs. PC-3 cell lines leads to divergent IC₅₀ values .

- Assay conditions : Viability assays (MTT vs. ATP-based) may yield conflicting results due to metabolic interference by the compound .

- Metabolic stability : Hepatic microsome studies reveal species-dependent CYP450 metabolism, altering efficacy in murine vs. human models .

Q. What strategies mitigate off-target effects in in vivo models?

- Prodrug design : Masking the acetamide group with hydrolyzable esters reduces non-specific interactions .

- Pharmacophore masking : Introducing PEG chains or zwitterionic moieties improves pharmacokinetic profiles and reduces plasma protein binding .

Methodological Considerations

Q. How are SAR studies designed to balance synthetic feasibility and bioactivity?

- Scaffold hopping : Retain the indole-acetamide core while varying piperidine substituents (e.g., benzyl vs. isopropyl groups) .

- Parallel synthesis : Use combinatorial libraries to generate analogs with systematic substituent variations (e.g., halogenation, methoxy groups) .

- High-throughput screening (HTS) : Prioritize compounds with IC₅₀ < 10 µM in primary assays, followed by ADMET profiling .

Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.